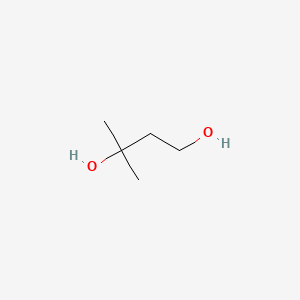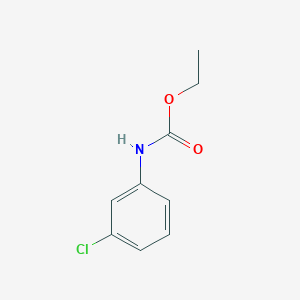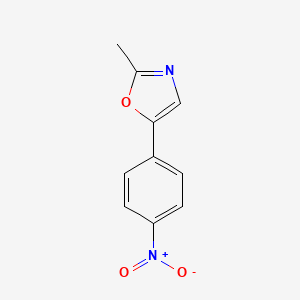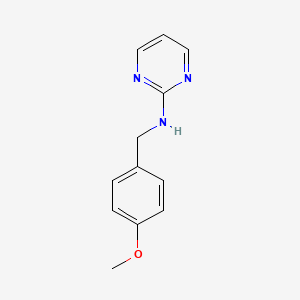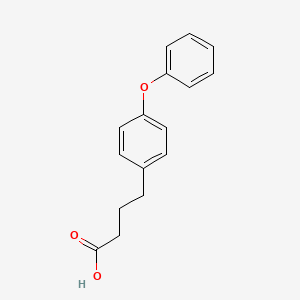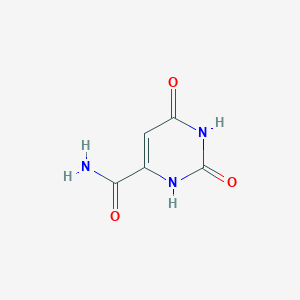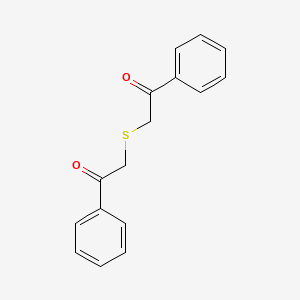![molecular formula C14H13ClN2O2 B1361686 N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide CAS No. 946714-72-3](/img/structure/B1361686.png)
N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide is C14H13ClN2O2. The molecular weight is 276.72 g/mol . Detailed structural analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide is 276.72 g/mol . Additional physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide and its derivatives indicates potential antimicrobial applications. The synthesis of novel thiazolidinone and acetidinone derivatives of this compound has been shown to exhibit antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009).
Potential as Pesticides
Some derivatives of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide have been characterized as potential pesticides. X-ray powder diffraction studies of these compounds provide new data that could be significant for their development and application in pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Anti-inflammatory and Anticancer Properties
A study involving the design, synthesis, and molecular docking analysis of an indole acetamide derivative related to N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide highlighted its anti-inflammatory properties through targeting cyclooxygenase domains. Additionally, the study suggests potential anticancer applications based on in silico modeling (Al-Ostoot et al., 2020).
Structural Characterization and Analysis
Structural characterization of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide derivatives has been an area of research focus. For instance, studies on N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a related compound, have involved investigations into its synthesis, structural properties, and potential applications (Tao Jian-wei, 2009).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of derivatives of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide. These studies involve the synthesis of novel derivatives and evaluation of their antioxidant activity, which could have implications for health and pharmaceutical applications (Gopi & Dhanaraju, 2020).
Quantitative Structure-Activity Relationships (QSAR) Studies
QSAR studies involving derivatives of N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide have been conducted to understand their antibacterial properties. These studies help in understanding how structural variations in the compound can impact its biological activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Propiedades
IUPAC Name |
N-[3-(2-amino-6-chlorophenoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)17-10-4-2-5-11(8-10)19-14-12(15)6-3-7-13(14)16/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOLFTYLIUVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



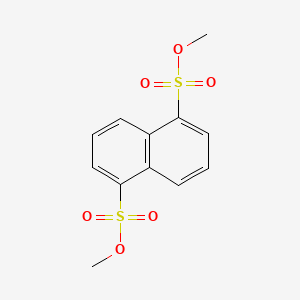
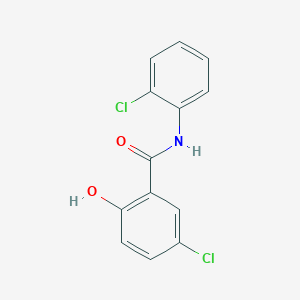
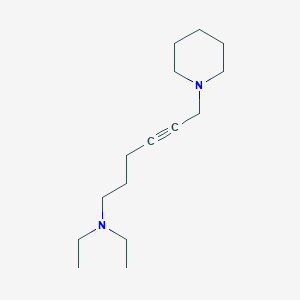
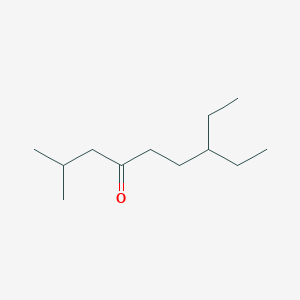
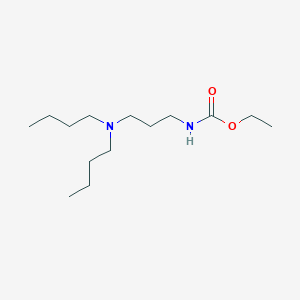
![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)
